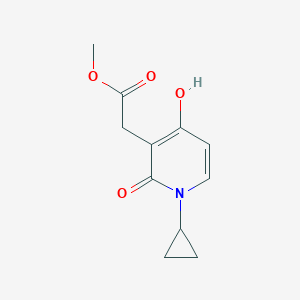
Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate
Descripción general
Descripción
Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate, also known as MCHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCHA is a pyridine derivative that is synthesized through a multistep process, and its unique chemical structure makes it an attractive candidate for further research.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. Specifically, Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate may help to reduce inflammation and associated symptoms.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate has been shown to have a number of biochemical and physiological effects, including anti-inflammatory activity, antioxidant activity, and the ability to inhibit the growth of certain pathogens. Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate has also been shown to have a low toxicity profile, making it a potentially safe and effective compound for use in various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate in lab experiments include its unique chemical structure, low toxicity profile, and potential applications in various fields. However, the synthesis of Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate is a complex process that requires specialized equipment and expertise, which may limit its use in certain labs.
List as many
Direcciones Futuras
As possible:
There are several future directions for research on Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate, including:
1. Further investigation of its anti-inflammatory and antioxidant properties for potential use as a treatment for conditions such as arthritis and asthma.
2. Continued research on its potential applications in agriculture as an alternative to traditional pesticides.
3. Exploration of its potential use as a building block in the synthesis of novel materials with unique properties.
4. Investigation of its potential as a treatment for cancer, as some studies have shown that Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate may have anti-tumor properties.
5. Further studies on its mechanism of action to better understand how it works and identify potential new targets for drug development.
Aplicaciones Científicas De Investigación
Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate has been shown to have anti-inflammatory properties and may have potential as a treatment for conditions such as arthritis and asthma. In agriculture, Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate has been studied for its ability to inhibit the growth of certain plant pathogens, making it a potential alternative to traditional pesticides. In materials science, Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate has been investigated for its potential use as a building block in the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
methyl 2-(1-cyclopropyl-4-hydroxy-2-oxopyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-10(14)6-8-9(13)4-5-12(11(8)15)7-2-3-7/h4-5,7,13H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZGVGWTFLOFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CN(C1=O)C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164267 | |
| Record name | Methyl 1-cyclopropyl-1,2-dihydro-4-hydroxy-2-oxo-3-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818688 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 2-(1-cyclopropyl-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl)acetate | |
CAS RN |
477864-47-4 | |
| Record name | Methyl 1-cyclopropyl-1,2-dihydro-4-hydroxy-2-oxo-3-pyridineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477864-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-cyclopropyl-1,2-dihydro-4-hydroxy-2-oxo-3-pyridineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



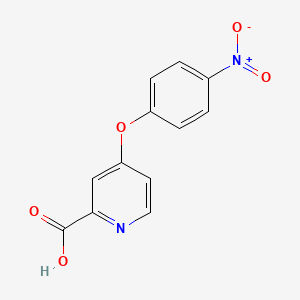
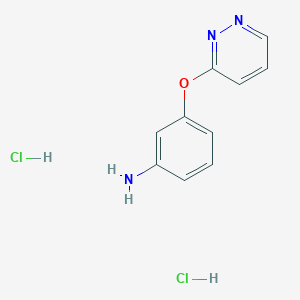
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami](/img/structure/B1395446.png)
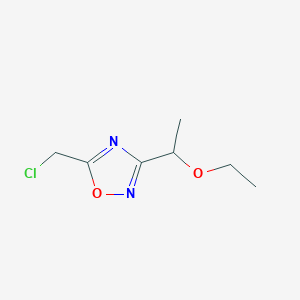
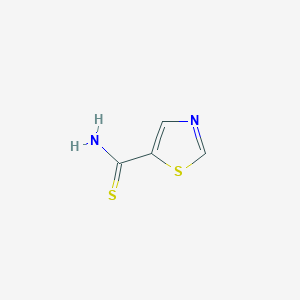
![Methyl[1-(methylsulfanyl)propan-2-yl]amine](/img/structure/B1395451.png)
![2-[4-(2-Methanesulfonylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1395453.png)
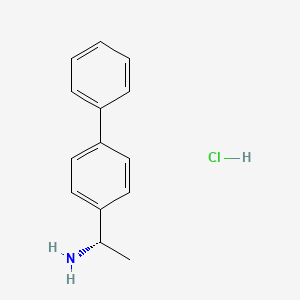
![tert-butyl N-[(2-oxocyclohexyl)methyl]carbamate](/img/structure/B1395456.png)
![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-4-carboxylate](/img/structure/B1395457.png)
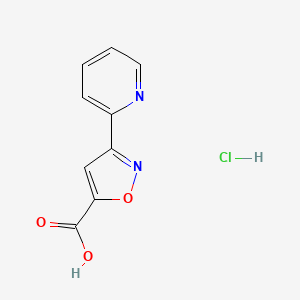
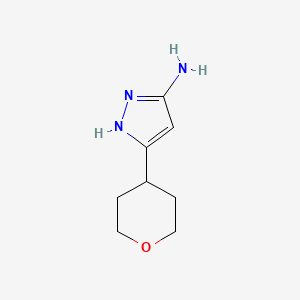
![5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1395460.png)
![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1395463.png)